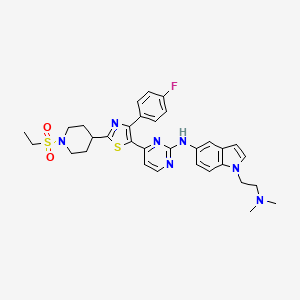
Methotrexate-d3 (diammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate-d3 (diammonium) is a deuterium-labeled form of Methotrexate diammonium. Methotrexate, also known as Amethopterin, is an antimetabolite and antifolate agent that inhibits the enzyme dihydrofolate reductase. This inhibition prevents the conversion of folic acid into tetrahydrofolate, thereby inhibiting DNA synthesis. Methotrexate is widely used as an immunosuppressant and antineoplastic agent for the treatment of various cancers, rheumatoid arthritis, and other autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate-d3 (diammonium) involves the incorporation of deuterium atoms into the Methotrexate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of Methotrexate-d3 (diammonium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, as well as advanced purification techniques to ensure the final product meets stringent quality standards. The production process is carefully controlled to maintain the integrity of the deuterium labeling and to minimize contamination .
Analyse Chemischer Reaktionen
Types of Reactions
Methotrexate-d3 (diammonium) undergoes various chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate, a major metabolite.
Reduction: Reduction reactions can occur under specific conditions, although they are less common.
Substitution: Methotrexate can undergo substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
7-Hydroxymethotrexate: Formed through oxidation.
Methotrexate Polyglutamates: Formed through enzymatic addition of glutamate residues.
Wissenschaftliche Forschungsanwendungen
Methotrexate-d3 (diammonium) is used extensively in scientific research due to its labeled deuterium atoms, which allow for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the pathways and interactions of Methotrexate in biological systems.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of Methotrexate in the body.
Industry: Applied in the development of new drug formulations and delivery systems .
Wirkmechanismus
Methotrexate-d3 (diammonium) exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. As a result, cell division is suppressed, particularly in rapidly dividing cells such as cancer cells and activated immune cells .
Vergleich Mit ähnlichen Verbindungen
Methotrexate-d3 (diammonium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methotrexate: The non-deuterated form, widely used in clinical settings.
Aminopterin: An older antifolate agent with a similar mechanism of action.
Pemetrexed: Another antifolate used in cancer treatment, with a broader spectrum of activity .
Methotrexate-d3 (diammonium) offers advantages in research applications due to its labeled deuterium atoms, which provide enhanced analytical capabilities and more precise tracking in studies.
Eigenschaften
Molekularformel |
C20H28N10O5 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
azane;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5.2H3N/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H3/t13-;;/m0../s1/i1D3;; |
InChI-Schlüssel |
ZMZDTPOFPGUYID-OISXYQELSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N.N |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


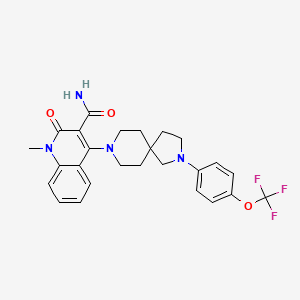
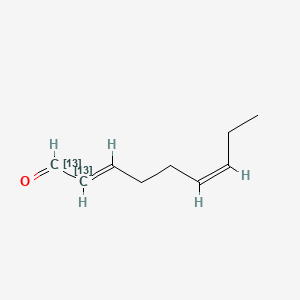
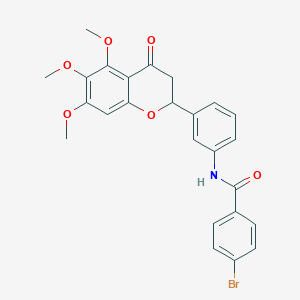

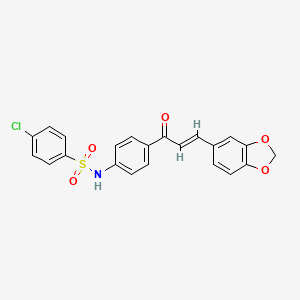
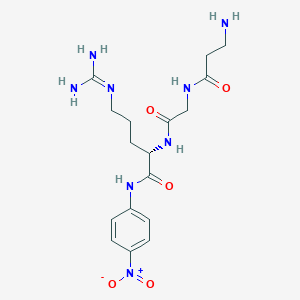
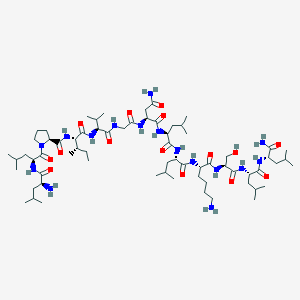
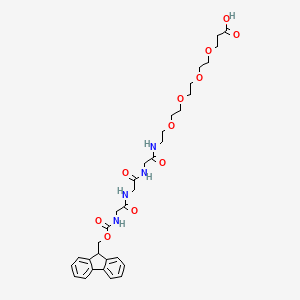
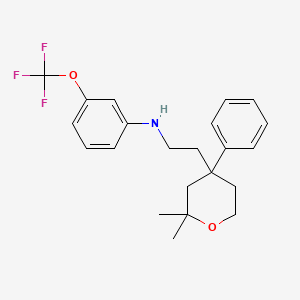
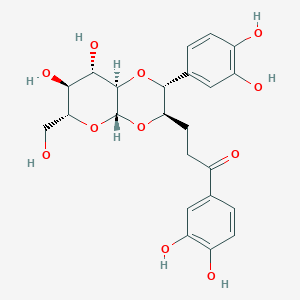
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
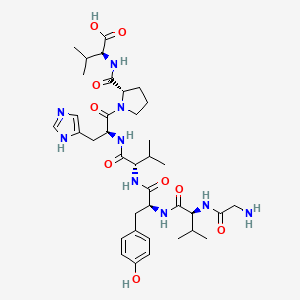
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
